molecular formula C21H21Cl3N4O3 B5023279 N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE

N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE

Cat. No.: B5023279
M. Wt: 483.8 g/mol
InChI Key: CCTARGUBSUOSAF-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a dichlorobenzoyl piperazine moiety. Its molecular formula is C18H20Cl3N3O, and it has a molecular weight of approximately 416.73 g/mol.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl3N4O3/c22-14-1-4-16(5-2-14)26-20(30)19(29)25-7-8-27-9-11-28(12-10-27)21(31)17-6-3-15(23)13-18(17)24/h1-6,13H,7-12H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTARGUBSUOSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylamine: This can be achieved by the reduction of 4-nitrochlorobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 2,4-dichlorobenzoyl chloride: This intermediate is prepared by reacting 2,4-dichlorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and dichlorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the rest of the structure.

    Acetamide, N-(4-chlorophenyl)-: Similar in having the chlorophenyl group but with a simpler structure.

Uniqueness

N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of chlorophenyl and dichlorobenzoyl piperazine moieties makes it a versatile compound for various applications.

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